tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate
Description
tert-Butyl ((1S,4R,5R)-2-azabicyclo[321]octan-4-yl)carbamate is a bicyclic compound that features a tert-butyl carbamate group
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl N-[(1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl]carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-13-9-5-4-8(10)6-9/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10+/m1/s1 |
InChI Key |
GNOFKYLKIMEVBS-UTLUCORTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN[C@H]2CC[C@@H]1C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNC2CCC1C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines. Substitution reactions can lead to a variety of substituted carbamate derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products and neurotransmitters .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- rac-tert-butyl N-[(1R,2R,5S)-8-oxobicyclo[3.2.1]octan-2-yl]carbamate
Uniqueness
tert-Butyl ((1S,4R,5R)-2-azabicyclo[321]octan-4-yl)carbamate is unique due to its specific stereochemistry and the presence of the tert-butyl carbamate group This combination of features gives it distinct chemical and biological properties compared to similar compounds
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